molecular formula C17H14N4O2 B14174763 6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917760-01-1

6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14174763
CAS No.: 917760-01-1
M. Wt: 306.32 g/mol
InChI Key: JRAHXZSKIUIZNJ-UHFFFAOYSA-N
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Description

6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that combines benzofuran and pyrido[3,2-d]pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Formation of Pyrido[3,2-d]pyrimidine Moiety: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate amines.

    Coupling of Benzofuran and Pyrido[3,2-d]pyrimidine Moieties: The final step involves coupling the benzofuran and pyrido[3,2-d]pyrimidine moieties under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: It is used in biological assays to study its effects on various cellular pathways and targets.

    Pharmaceuticals: The compound is explored as a lead compound for drug development due to its potential therapeutic properties.

    Industry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as 2-arylbenzofurans, which exhibit various biological activities.

    Pyrido[3,2-d]pyrimidine Derivatives: Compounds like piritrexim, which have antifolate and anticancer properties.

Uniqueness

6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its combined benzofuran and pyrido[3,2-d]pyrimidine structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

917760-01-1

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H14N4O2/c1-2-22-16-15-12(20-17(18)21-16)8-7-11(19-15)14-9-10-5-3-4-6-13(10)23-14/h3-9H,2H2,1H3,(H2,18,20,21)

InChI Key

JRAHXZSKIUIZNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4O3)N

Origin of Product

United States

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